molecular formula C24H20O4 B11253080 6-[(4-methoxybenzyl)oxy]-4-methyl-3-phenyl-2H-chromen-2-one

6-[(4-methoxybenzyl)oxy]-4-methyl-3-phenyl-2H-chromen-2-one

Katalognummer: B11253080
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: YHDCHLZJESKDDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of methoxyphenyl and phenyl groups attached to a chromen-2-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methyl-3-phenylcoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(4-METHOXYPHENYL)AMINO]METHYL-N,N-DIMETHYLANILINE
  • 2-METHOXY-5-[(PHENYLAMINO)METHYL]PHENOL

Uniqueness

6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C24H20O4

Molekulargewicht

372.4 g/mol

IUPAC-Name

6-[(4-methoxyphenyl)methoxy]-4-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C24H20O4/c1-16-21-14-20(27-15-17-8-10-19(26-2)11-9-17)12-13-22(21)28-24(25)23(16)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3

InChI-Schlüssel

YHDCHLZJESKDDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.